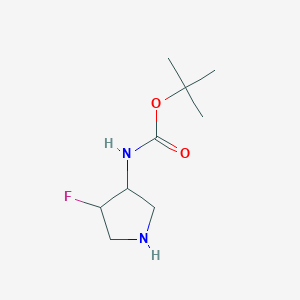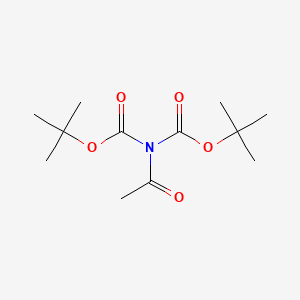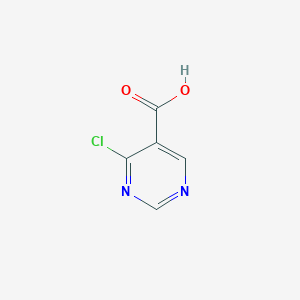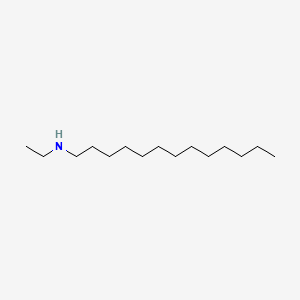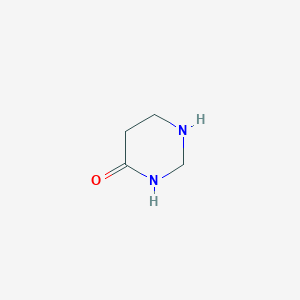
Tetrahydropyrimidin-4(1H)-one
描述
Tetrahydropyrimidin-4(1H)-one is a heterocyclic organic compound with a six-membered ring structure containing nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
作用机制
Target of Action
Tetrahydropyrimidin-4(1H)-one primarily targets the c-Met kinase site . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase site, primarily through a hydrophobic region . This interaction can inhibit the function of the c-Met kinase, thereby affecting the cellular processes that this kinase is involved in .
Biochemical Pathways
c-Met is involved in several cellular processes, including cell growth and survival, so the compound’s action could have wide-ranging effects .
Result of Action
This compound has shown high antiproliferative activity against cancer cells . This means it can inhibit the proliferation of these cells, potentially slowing the growth of tumors . The compound’s action was found to be dose-dependent, with the cytolytic activity also markedly inhibited .
准备方法
Synthetic Routes and Reaction Conditions
Tetrahydropyrimidin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-dicarbonyl compounds under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with urea in the presence of acetic acid yields this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Tetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding tetrahydropyrimidin-4-ol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and functionalized this compound compounds .
科学研究应用
Tetrahydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives exhibit potential antitumor, antiviral, and antibacterial activities.
Industry: It is utilized in the development of agrochemicals and materials science.
相似化合物的比较
Similar Compounds
Pyrimidine: A simpler analog with similar nitrogen-containing ring structure but lacking the tetrahydro and carbonyl modifications.
Dihydropyrimidinone: Another related compound with a partially saturated ring and a carbonyl group at position 4.
Barbituric Acid: A structurally similar compound with additional carbonyl groups and known for its sedative properties.
Uniqueness
Tetrahydropyrimidin-4(1H)-one is unique due to its specific ring saturation and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1,3-diazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIAKDIZVCTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601987 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10167-09-6 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features of Tetrahydropyrimidin-4(1H)-ones described in the research?
A1: The provided research highlights several key structural features of Tetrahydropyrimidin-4(1H)-one derivatives:
- Tetrahydropyrimidine ring conformation: Studies consistently report that the tetrahydropyrimidine ring in these compounds adopts a half-chair conformation. [ [], [], [], [] ]
- Substitutions: Various substitutions at the 3-position of the tetrahydropyrimidine ring are described, including fluorobenzyl groups [ [], [] ], a pyridinylmethyl group [ [] ], and a phenethyl group [ [] ].
- Thioxo group: The presence of a thioxo group at the 2-position is a common feature in the analyzed compounds. [ [], [], [], [], [] ]
Q2: How do these structural features influence the intermolecular interactions observed in the solid state?
A: The presence of N—H and C—H groups alongside the thioxo (C=S) functionality allows for the formation of hydrogen bonds. Specifically, N—H⋯S hydrogen bonds are frequently observed, leading to the formation of one-dimensional structures or sheet-like networks in the crystal lattice. [ [], [], [] ] Additionally, C—H⋯O hydrogen bonds contribute to the formation of sheet-like structures in some derivatives. [ [] ]
Q3: Have any mass spectrometry studies been conducted on Tetrahydropyrimidin-4(1H)-ones?
A: Yes, mass spectrometric analyses, including metastable ion analyses and exact mass measurements, have been performed on cycloalkane/ene-condensed 2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-ones and related [, ]thiazino[3,2-a]pyrimidinones. [ [] ] These studies helped elucidate fragmentation pathways and differentiate between isomeric structures.
Q4: Are there efficient synthetic routes available for the preparation of Tetrahydropyrimidin-4(1H)-ones?
A: Research suggests that a three-component reaction protocol under microwave dielectric heating, employing ionic liquid as a solvent (Ionic Liquid Phase Organic Synthesis, IoLiPOS), presents a viable and potentially advantageous method for the synthesis of 2-thioxo Tetrahydropyrimidin-4-(1H)-ones. [ [] ] This method could offer benefits in terms of reaction efficiency and environmental sustainability.
Q5: Can Tetrahydropyrimidin-4(1H)-ones incorporate fluorine atoms, and if so, what is their significance?
A: Yes, researchers have successfully synthesized and incorporated 2-fluoro- and 2,2-difluoro-3-amino carboxylic acid derivatives into Tetrahydropyrimidin-4(1H)-ones. [ [] ] The incorporation of fluorine atoms allows for detailed structural analysis by 19F-NMR spectroscopy and can impact the conformational preferences and properties of the resulting molecules. This approach provides valuable insights into structure-activity relationships and aids in the development of compounds with potentially improved pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


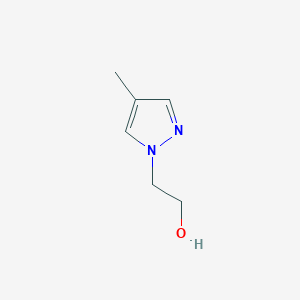
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)


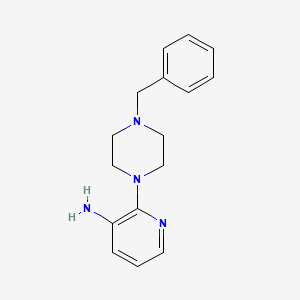
![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
